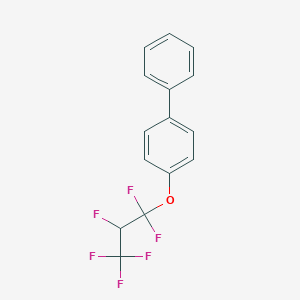

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

Description

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves reactions between phenolic compounds and hexafluoroacetone, utilizing specific catalysts and solvents to form the desired fluorinated ether linkages. For instance, Shi-Juan Li et al. (2015) demonstrated the synthesis of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, through the reaction of phenol with hexafluoroacetone, indicating a potential pathway for synthesizing compounds with similar fluorinated propoxy groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a hexafluoropropoxy group attached to a biphenyl core. This structure confers unique electronic and steric properties on the molecule. X-ray crystallography and theoretical calculations are often employed to elucidate these structures, as seen in the work of Shi-Juan Li et al. (2015), who determined the crystal structure of a related compound and identified significant intermolecular hydrogen bonding patterns that could be indicative of similar fluorinated biphenyls' molecular arrangements.

Chemical Reactions and Properties

Fluorinated biphenyls can undergo various chemical reactions, including polymerization, to produce materials with desirable properties such as high optical transparency and thermal stability. The synthesis of polyimides from perfluorobiphenyl derivatives, as reported by H. Yeo et al. (2015), showcases the reactivity of these compounds and their potential to serve as monomers in high-performance polymeric materials (H. Yeo, M. Goh, B. Ku, & Nam‐Ho You, 2015).

Physical Properties Analysis

The physical properties of fluorinated biphenyl compounds, such as optical transparency, thermal stability, and low refractive indices, are significantly influenced by their molecular structure. The incorporation of fluorine atoms contributes to the materials' high thermal decomposition temperatures and glass transition temperatures, as well as their optical properties. This is exemplified by the synthesis and characterization of highly-fluorinated polyimides derived from perfluoro-[1,1′-biphenyl]-4,4′-diyl derivatives, which exhibit high optical transparency and good thermal properties (H. Yeo et al., 2015).

properties

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNEMNTMTZFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570928 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl | |

CAS RN |

175838-51-4 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175838-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

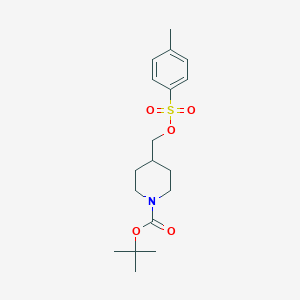

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)